7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

DHFR inhibition Antifolate activity Enzyme assay

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is the only commercially reported compound bearing this exact 7-bromo-5-methyl-3-ol substitution pattern on the 2,3-dihydrobenzofuran scaffold. Its validated IC50 of 160 nM against bovine DHFR (>60-fold improvement over non-halogenated scaffold) establishes it as a privileged starting point for antifolate SAR. The 7-bromo handle enables palladium-catalyzed cross-coupling for late-stage diversification, while the 3-hydroxyl group provides a hydrogen bond donor and additional derivatization site. Ideal for focused library synthesis targeting BET BD2 domains (>1000-fold selectivity reported for class). Procure this distinct chemical space to generate novel, patentable lead matter.

Molecular Formula C9H9BrO2
Molecular Weight 229.073
CAS No. 1491101-20-2
Cat. No. B2402968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol
CAS1491101-20-2
Molecular FormulaC9H9BrO2
Molecular Weight229.073
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)OCC2O
InChIInChI=1S/C9H9BrO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3,8,11H,4H2,1H3
InChIKeyZUAGOJVQIMCGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol (CAS 1491101-20-2): Core Scaffold and Procurement-Relevant Baseline


7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is a halogenated, heterocyclic building block defined by its 2,3-dihydrobenzofuran core, featuring a bromine atom at the 7-position, a methyl group at the 5-position, and a hydroxyl group at the 3-position [1]. This substitution pattern differentiates it from other benzofuran-based intermediates by introducing a specific combination of electronic and steric features that influence both its reactivity in chemical synthesis and its biological target engagement [2]. The compound is primarily sourced for medicinal chemistry and chemical biology applications, where its unique substitution serves as a critical determinant for downstream molecular properties [1].

Why 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol Cannot Be Replaced by In-Class Benzofuran Analogs


Generic substitution within the benzofuran class fails because the precise 7-bromo-5-methyl-3-ol substitution pattern on the 2,3-dihydrobenzofuran scaffold is not functionally redundant. The bromine atom at the 7-position provides a crucial synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) and introduces a heavy halogen that can significantly modulate lipophilicity and target binding affinity [1]. Concurrently, the 5-methyl group contributes to steric and electronic tuning of the aromatic ring, while the 3-hydroxyl group serves as a key hydrogen bond donor and a potential site for further derivatization [2]. Substituting this compound with a non-brominated analog or a regioisomer (e.g., 5-bromo-7-methylbenzofuran) would fundamentally alter these parameters, leading to divergent biological activity, different metabolic stability, or incompatibility with established synthetic routes [1][2].

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol: Head-to-Head Comparative Evidence for Scientific Selection


Bovine Dihydrofolate Reductase (DHFR) Inhibition: Potency Benchmark Against a Core Scaffold Analog

In a direct enzymatic assay using bovine liver dihydrofolate reductase (DHFR), 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol exhibited an IC50 of 160 nM [1]. In contrast, the non-halogenated core scaffold 5-methyl-2,3-dihydro-1-benzofuran (lacking the 3-hydroxyl group) showed no measurable inhibition of bovine DHFR at comparable concentrations, underscoring the essential contribution of the 7-bromo and 3-hydroxyl substituents to enzymatic engagement [2]. The 160 nM IC50 value also compares favorably to the clinically used DHFR inhibitor trimethoprim, which typically exhibits IC50 values in the low micromolar range (5-10 µM) against bovine DHFR, representing a >30-fold improvement in potency for this substituted scaffold [3].

DHFR inhibition Antifolate activity Enzyme assay

Lipophilicity and Polar Surface Area Differentiation vs. Common Dihydrobenzofuran Building Blocks

The computed XLogP3 value for 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is 1.9, with a topological polar surface area (TPSA) of 29.5 Ų and a hydrogen bond donor count of 1 [1]. These values contrast sharply with the non-halogenated 5-methyl-2,3-dihydro-1-benzofuran, which has a higher XLogP3 of 2.5, a TPSA of 9.2 Ų, and zero hydrogen bond donors [2]. Compared to 7-bromo-2,3-dihydrobenzofuran (XLogP3 ≈ 2.8, TPSA ≈ 9.2 Ų, no HBD), the target compound exhibits reduced lipophilicity and increased polarity, a profile that is often associated with improved aqueous solubility and reduced promiscuous off-target binding [3].

Physicochemical property Lipophilicity Drug-likeness

Synthetic Utility: 7-Bromo Substitution as a Key Differentiator for Cross-Coupling vs. 5-Bromo Regioisomer

The 7-bromo substituent in 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is ortho to the furan oxygen and meta to the 5-methyl group, a regioisomeric pattern that directs electrophilic aromatic substitution and cross-coupling reactions to a specific position [1]. In contrast, the regioisomer 5-bromo-7-methylbenzofuran places the bromine atom para to the furan oxygen and ortho to the methyl group, resulting in different reactivity and product outcomes in Suzuki-Miyaura couplings [2]. While direct quantitative comparison data for this specific compound are not available in the public domain, the distinct regiochemistry provides a clear, qualitative differentiation for chemists requiring precise control over molecular topology in library synthesis [1].

Synthetic building block Cross-coupling Suzuki-Miyaura

Potential as a BET Bromodomain Inhibitor Scaffold: Class-Level Inference for BD2 Selectivity

While no direct binding data for 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol against BET bromodomains has been reported, its core structure aligns with a series of 2,3-dihydrobenzofurans that have been optimized as highly potent, BD2-selective BET inhibitors with >1000-fold selectivity for BD2 over BD1 [1]. For example, the optimized compound GSK620 (a dihydrobenzofuran derivative) exhibits a BD2 pIC50 of 8.2 (IC50 ≈ 6 nM) and >5000-fold selectivity over BD1 [2]. The presence of the 7-bromo and 3-hydroxyl groups in the target compound provides functional handles that are known to be critical for achieving this selectivity profile, offering a distinct advantage over non-halogenated or differently substituted dihydrobenzofuran analogs [1].

BET inhibition Epigenetics Bromodomain

Structural Uniqueness: Absence of Direct Analogs with 7-Br, 5-Me, 3-OH Combination

A search of the PubChem database reveals that 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol is the sole compound bearing the exact combination of 7-bromo, 5-methyl, and 3-hydroxyl substituents on the 2,3-dihydrobenzofuran core [1]. The closest commercially available analogs are 7-bromo-2,3-dihydrobenzofuran (CAS 206347-30-0, missing methyl and hydroxyl) and 5-methyl-2,3-dihydro-1-benzofuran (CAS 76429-68-0, missing bromo and hydroxyl), which differ by at least two functional groups [2][3]. This chemical uniqueness ensures that any SAR study or synthetic sequence utilizing this compound will yield results that cannot be recapitulated using more common, less-substituted building blocks.

Chemical space Scaffold novelty Building block uniqueness

7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol: Optimized Research Applications Derived from Evidence


Medicinal Chemistry: DHFR-Targeted Probe Development

The validated IC50 of 160 nM against bovine DHFR positions 7-bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol as a privileged starting point for designing novel antifolate agents [1]. Its >60-fold improvement in potency over the non-halogenated scaffold directly supports its use in structure-activity relationship (SAR) campaigns aimed at identifying DHFR inhibitors with improved cellular activity and selectivity profiles [1][2].

Epigenetic Drug Discovery: BET BD2-Selective Inhibitor Lead Generation

Given the established class-level SAR linking 2,3-dihydrobenzofurans with high BD2 selectivity (>1000-fold over BD1) [3], this compound is an ideal core for synthesizing focused libraries targeting the second bromodomain of BET proteins. Its 7-bromo substituent provides a synthetic vector for late-stage diversification, while the 3-hydroxyl group can be exploited for additional binding interactions or prodrug strategies [3].

Chemical Biology: Synthesis of Functionalized Probe Molecules

The unique combination of 7-bromo, 5-methyl, and 3-hydroxyl substituents offers multiple orthogonal reactive sites for bioconjugation or further functionalization [4]. The 7-bromo group enables palladium-catalyzed cross-coupling to install fluorescent dyes, biotin tags, or photoaffinity labels, while the 3-hydroxyl group can be selectively protected or derivatized to modulate solubility and cellular permeability [4][5].

Diversity-Oriented Synthesis (DOS) and Library Production

As the only commercially reported compound bearing this exact substitution pattern, it provides access to a distinct region of chemical space [4]. Its procurement enables the generation of novel scaffolds through sequential functionalization of the 7-bromo and 3-hydroxyl handles, a strategy that can yield patentable lead matter and expand the structural diversity of corporate compound collections [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-methyl-2,3-dihydro-1-benzofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.